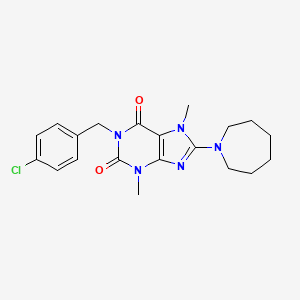
8-(azepan-1-yl)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(azepan-1-yl)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. It is commonly referred to as SCH 58261 and is used as a research tool in the field of pharmacology.
Scientific Research Applications
Bioactive Molecule Development
Research indicates that modifications to the purine nucleus, akin to those in 8-(azepan-1-yl)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, are crucial in medicinal chemistry for the creation of bioactive molecules with potential antiviral, antitumor, and other therapeutic activities. Such modifications are aimed at optimizing activity and selectivity of compounds against various biological targets. The incorporation of heteroaryl groups, as seen in this compound, is part of a broader strategy to enhance the biological efficacy of nucleobase, nucleoside, and analogous compounds through bioisosteric replacement and structural diversification. This approach is significant in the search for compounds with optimized pharmacological profiles (Ostrowski, 2022).
Pharmacological Properties Exploration
The azepane moiety, a key component of 8-(azepan-1-yl)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, is highlighted for its structural diversity and utility in discovering new therapeutic agents. Azepane-based derivatives are studied for a wide range of pharmacological properties, including anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial activities. The development of azepane-containing analogs is a hot topic in medicinal chemistry, aiming at less toxic, low-cost, and highly active compounds. Over 20 azepane-based drugs have been FDA approved, underscoring the clinical relevance of research in this area (Zha et al., 2019).
Molecular Devices and Functional Materials
The compound's structural features, particularly the purine analog framework, contribute to its potential applications in the development of molecular devices and functional materials. Azobenzene derivatives, for instance, undergo reversible photoisomerization, making them ideal components for various high-tech applications, including optical data storage, display devices, and light-emitting diodes. The ability to modify the azobenzene ring system, akin to structural variations in purine derivatives, underscores the importance of such chemical entities in advancing material science (Bandara & Burdette, 2012).
properties
IUPAC Name |
8-(azepan-1-yl)-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-23-16-17(22-19(23)25-11-5-3-4-6-12-25)24(2)20(28)26(18(16)27)13-14-7-9-15(21)10-8-14/h7-10H,3-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQIULSPBFKUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2601357.png)
![N-(benzo[d]thiazol-6-yl)-4-fluorobenzamide](/img/structure/B2601358.png)
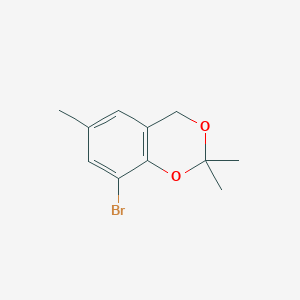
![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2601363.png)
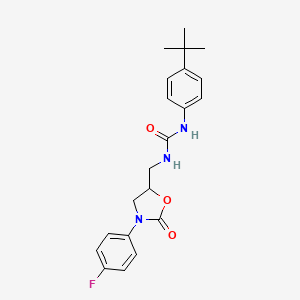
![2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B2601367.png)
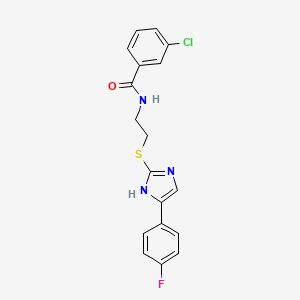
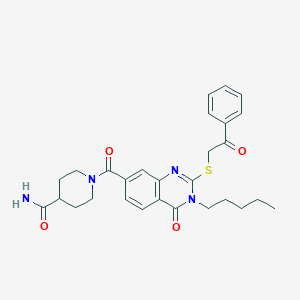
![3-(2-fluorophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2601371.png)



